Molecular Weight Advantage Over IMPDH Inhibitors
A critical selection parameter in fragment- and lead-based drug discovery is a low molecular weight (MW), ideally below 300 Da, to allow for subsequent synthetic elaboration while maintaining drug-like properties. The target compound possesses an MW of 218.30 g/mol . This is substantially lower than the clinically used IMPDH inhibitor Mycophenolic Acid (MW 320.34 g/mol) and the late-stage developmental candidate VX-497 (MW 452.5 g/mol) [1]. This lower starting mass provides a significant advantage for medicinal chemistry optimization, as it allows for greater flexibility in adding functional groups to improve potency, selectivity, and ADME properties without exceeding the typical MW threshold of 500 Da for oral drugs.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 218.30 g/mol |
| Comparator Or Baseline | Mycophenolic Acid: 320.34 g/mol; VX-497: 452.5 g/mol |
| Quantified Difference | 102.04 g/mol lower than Mycophenolic Acid; 234.2 g/mol lower than VX-497 |
| Conditions | Standard molecular formula calculation (C12H18N4 vs C17H20O6 and C21H24N4O7, respectively) |
Why This Matters
A lower initial molecular weight is a key attribute for a lead compound, providing a larger 'property space' for optimization by medicinal chemists.
- [1] Jain, J., et al. (2001). VX-497: a novel, selective IMPDH inhibitor and immunosuppressive agent. Journal of Pharmaceutical Sciences, 90(5), 625-637. View Source
